molecular formula C11H12O4 B1528945 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid CAS No. 93198-72-2

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

Cat. No. B1528945
CAS RN: 93198-72-2
M. Wt: 208.21 g/mol
InChI Key: UPXQPBXFERQVDB-UHFFFAOYSA-N
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Description

“2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 93198-72-2 . It has a molecular weight of 208.21 and is a yellowish solid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzofuran compounds are generally synthesized through unique free radical cyclization cascades . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The IUPAC name for this compound is (6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid . The InChI Code is 1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 47–51°C . Its 1H NMR (CDCl3, 300 MHz) is δ 2.64 (dd, 1H, J = 13.4, 4.2 Hz) 2.69–2.83 (m, 4H), 2.85 (dd, 1H, J = 13.2, 7.7 Hz), 3.05 (dd, 1H, J = 15.5, 7.7 Hz), 3.21–3.35 (m, 5H), 4.95–5.06 (m, 1H), 6.76–6.90 (m, 3H), 6.91–6.97 (m, 2H), 7.07–7.20 (m, 2H), 7.23–7.31 (m, 2H) . Its 13C NMR (CDCl3, 75 MHz) is δ 34.2, 49.1, 53.9, 63.2, 80.8, 109.7, 116.1, 119.7, 120.4, 124.9, 126.4, 128.1, 129.1, 151.4, 159.5 .

Scientific Research Applications

  • Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : Benzofuran derivatives are used in the total synthesis of natural products . For example, the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesis of these natural products has attracted much attention from synthetic organic chemists .
  • Antimicrobial Agents

    • Field : Pharmacology
    • Application : Benzofuran derivatives are emerging as a scaffold for antimicrobial agents . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Anticancer Activities

    • Field : Oncology
    • Application : Some substituted benzofurans have shown significant anticancer activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
  • GPR40/FFA1 Agonist

    • Field : Pharmacology
    • Application : “(6-Hydroxy-1-benzofuran-3-yl)acetic Acid” is a reactant in the synthesis of dihydrobenzofuran as a potent and orally available GPR40/FFA1 agonist .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • EGFR Inhibitors

    • Field : Oncology
    • Application : Some benzofuran derivatives are used as EGFR inhibitors . Two of its derivatives, gefitinib, and erlotinib, were introduced to the market as anticancer agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Target Therapy

    • Field : Pharmacology
    • Application : Some substituted benzofurans have shown significant anticancer activities . Compound 36 was found to have significant cell growth inhibitory effects .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
  • Natural Product Synthesis

    • Field : Organic Chemistry
    • Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesis of these natural products has attracted much attention from synthetic organic chemists .
  • Antimicrobial Therapy

    • Field : Pharmacology
    • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • GPR40/FFA1 Agonist

    • Field : Pharmacology
    • Application : “(6-Hydroxy-1-benzofuran-3-yl)acetic Acid” is a reactant in the synthesis of dihydrobenzofuran as a potent and orally available GPR40/FFA1 agonist .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzofuran compounds, including “2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid”, offer diverse opportunities for research, exploring their properties and investigating their potential uses in various scientific fields. They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , making these substances potential natural drug lead compounds .

properties

IUPAC Name

2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQPBXFERQVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

CAS RN

93198-72-2
Record name 2,3-Dihydro-6-methoxy-3-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93198-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (5.9 mg) and (S,S)-Et-FerroTANE (5.5 mg) was added methanol (2.5 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature for 15 min. This was added to a mixture of (6-methoxy-1-benzofuran-3-yl)acetic acid (51.5 mg) and sodium methoxide (7 mg), and the mixture was stirred at room temperature for 5 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 86.2%, and the yield was 88.4%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
5.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S,S)-Et-FerroTANE
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
51.5 mg
Type
reactant
Reaction Step Two
Quantity
7 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Reactant of Route 2
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Reactant of Route 5
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Reactant of Route 6
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

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